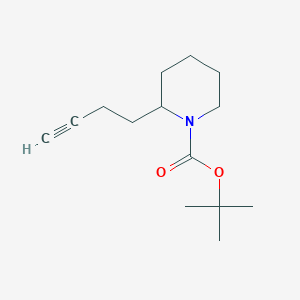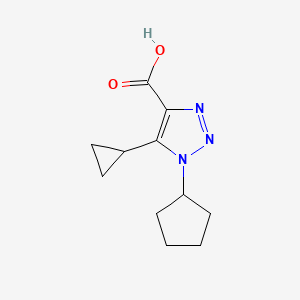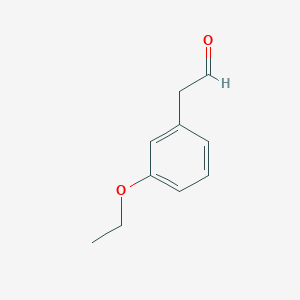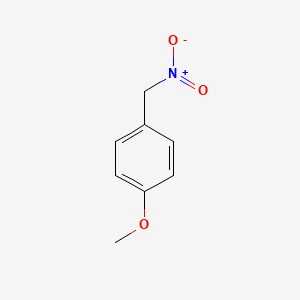
3-(3-Methylbenzofuran-2-yl)isoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylbenzofuran-2-yl)isoxazol-5-amine is a heterocyclic compound that combines the structural features of benzofuran and isoxazole These two moieties are known for their significant pharmacological and biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylbenzofuran-2-yl)isoxazol-5-amine typically involves the condensation of resorcinol with acetic acid in the presence of freshly fused zinc chloride to form 1-(2,4-dihydroxyphenyl)ethanone. This intermediate undergoes selective O-alkylation with propargyl bromide in the presence of potassium carbonate to yield 1-[2-Hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. The final step involves a condensation-cyclisation process with phenacyl bromide in the presence of potassium carbonate to form the desired benzofuran-isoxazole hybrid .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3-Methylbenzofuran-2-yl)isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Applications De Recherche Scientifique
3-(3-Methylbenzofuran-2-yl)isoxazol-5-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.
Mécanisme D'action
The mechanism of action of 3-(3-Methylbenzofuran-2-yl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects. For example, docking studies have demonstrated its affinity for glucosamine-6-phosphate synthase and aspartic proteinase, which are crucial for bacterial and fungal growth .
Comparaison Avec Des Composés Similaires
Ibotenic Acid: An isoxazole derivative known for its neurotoxic properties.
Muscimol: Another isoxazole derivative with potent GABA receptor agonist activity.
Sulfamethoxazole: An antibiotic containing an isoxazole moiety.
Uniqueness: 3-(3-Methylbenzofuran-2-yl)isoxazol-5-amine stands out due to its hybrid structure combining benzofuran and isoxazole, which imparts unique pharmacological properties.
Propriétés
Formule moléculaire |
C12H10N2O2 |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
3-(3-methyl-1-benzofuran-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C12H10N2O2/c1-7-8-4-2-3-5-10(8)15-12(7)9-6-11(13)16-14-9/h2-6H,13H2,1H3 |
Clé InChI |
CBYGWCNRNLEOCN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=CC=CC=C12)C3=NOC(=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















